Ácido 2-clorohexadecanoico

Descripción general

Descripción

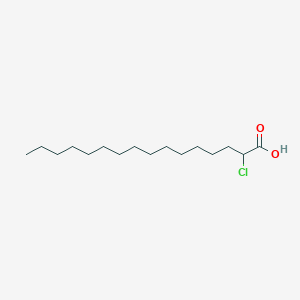

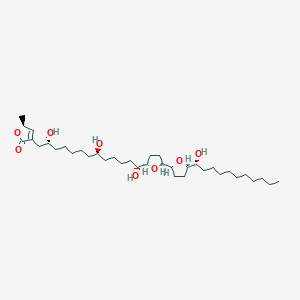

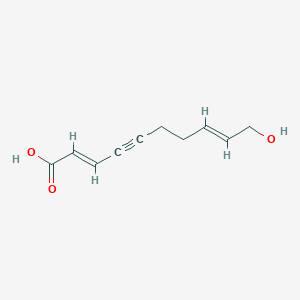

El Ácido Palmítico 2-Cloro es un derivado monoclorado del ácido palmítico, un ácido graso saturado común. Se caracteriza por la presencia de un átomo de cloro unido al segundo carbono de la cadena del ácido palmítico. Este compuesto es conocido por su papel en varios procesos bioquímicos, particularmente en la formación de trampas extracelulares de neutrófilos (NET) y sus efectos sobre las células endoteliales .

Aplicaciones Científicas De Investigación

Investigación sobre la salud cardíaca

Ácido 2-clorohexadecanoico: se ha identificado como un producto de la oxidación lipídica derivada de la mieloperoxidasa (MPO) en el corazón durante la endotoxemia . Se genera en el corazón del ratón y conduce a la modificación de subconjuntos de proteínas de los cardiomiocitos. El papel de este compuesto en la salud cardíaca puede ser fundamental para comprender los mecanismos moleculares que subyacen a la disfunción cardíaca durante la sepsis y otras afecciones que implican la actividad de la MPO.

Ateroesclerosis y función endotelial

Se ha demostrado que este ácido graso induce la expresión de COX-2 en las células endoteliales de la arteria coronaria humana . La presencia de This compound en las placas ateroscleróticas y su papel en la alteración de la función de las células endoteliales vasculares mediante la regulación positiva de la expresión de COX-2 sugiere su importancia en la patogénesis de la ateroesclerosis.

Impacto neurológico

La investigación indica que el This compound induce estrés del RE y disfunción mitocondrial en las células endoteliales microvasculares del cerebro . Este hallazgo es crucial para comprender los posibles efectos neurotóxicos del compuesto y sus implicaciones en las enfermedades neurodegenerativas.

Estudios de metabolismo lipídico

Los estudios in vitro han demostrado que la adición de This compound a los cardiomiocitos da como resultado su conversión e indica un metabolismo redox mediado por la aldehído deshidrogenasa grasa . Este aspecto se puede explorar más a fondo para comprender las vías metabólicas implicadas en la modificación lipídica y la producción de energía.

Mecanismo De Acción

Target of Action

2-Chlorohexadecanoic acid is an inflammatory lipid mediator that primarily targets protein palmitoylation . It also interacts with the endoplasmic reticulum (ER) and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .

Mode of Action

The compound interferes with protein palmitoylation, a critical process for the proper functioning of many proteins . It induces ER-stress markers, leading to a reduction in the ER ATP content . This interaction with its targets results in the activation of transcription and secretion of IL-6 and IL-8 . Furthermore, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .

Biochemical Pathways

The primary biochemical pathway affected by 2-chlorohexadecanoic acid is the protein palmitoylation pathway . The compound’s interference with this pathway leads to ER stress and a reduction in ATP content within the ER . This, in turn, activates the transcription and secretion of the inflammatory cytokines IL-6 and IL-8 . The compound also disrupts the mitochondrial membrane potential, leading to the induction of procaspase-3 and PARP cleavage .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier (bbb), which suggests it has good bioavailability in the brain . In vitro studies have shown that 2-chlorohexadecanoic acid can be converted to 2-chlorohexadecanol, indicating fatty aldehyde dehydrogenase-mediated redox metabolism .

Result of Action

The action of 2-chlorohexadecanoic acid results in a variety of molecular and cellular effects. It induces ER stress markers and reduces the ER ATP content . It also activates the transcription and secretion of IL-6 and IL-8 , which are key players in the inflammatory response. Additionally, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage , which are involved in apoptosis.

Action Environment

The action of 2-chlorohexadecanoic acid can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the production of 2-chlorohexadecanoic acid, as it is an inflammatory lipid mediator . Furthermore, the compound’s ability to cross the BBB suggests that it can act in the brain environment . .

Análisis Bioquímico

Biochemical Properties

2-chlorohexadecanoic acid plays a significant role in biochemical reactions, particularly in the induction of cyclooxygenase-2 (COX-2) expression. It interacts with enzymes such as myeloperoxidase, which catalyzes the production of reactive chlorinating species. These species target plasmalogens, leading to the formation of 2-chlorohexadecanoic acid. This compound has been shown to increase COX-2 expression in human coronary artery endothelial cells, suggesting its involvement in inflammatory processes .

Cellular Effects

2-chlorohexadecanoic acid has profound effects on various cell types and cellular processes. In brain microvascular endothelial cells, it induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This compound disrupts the mitochondrial membrane potential and activates transcription and secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8). Additionally, 2-chlorohexadecanoic acid interferes with protein palmitoylation and reduces ER ATP content, leading to cellular stress responses .

Molecular Mechanism

At the molecular level, 2-chlorohexadecanoic acid exerts its effects through several mechanisms. It covalently modifies proteins associated with endothelial permeability and exocytosis in human lung microvascular endothelial cells. This compound also induces the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP), indicating its role in apoptosis. Furthermore, 2-chlorohexadecanoic acid activates nuclear factor kappa B (NFκB) signaling, which is likely responsible for the increased COX-2 expression and prostacyclin production observed in endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chlorohexadecanoic acid change over time. Studies have shown that this compound induces COX-2 expression in human coronary artery endothelial cells within 8 hours of treatment. The expression levels remain constant over time, indicating a sustained response. Additionally, 2-chlorohexadecanoic acid disrupts mitochondrial function and induces ER stress markers over a prolonged period, suggesting long-term cellular stress and dysfunction .

Dosage Effects in Animal Models

The effects of 2-chlorohexadecanoic acid vary with different dosages in animal models. At lower doses, this compound promotes neutrophil adherence to the endothelium and causes the release of von Willebrand factor, angiopoietin-2, and P-selectin from endothelial cells. At higher doses, 2-chlorohexadecanoic acid induces significant cellular stress and apoptosis, as evidenced by the cleavage of procaspase-3 and PARP. These findings highlight the importance of dosage in determining the compound’s effects .

Metabolic Pathways

2-chlorohexadecanoic acid is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It is produced from the oxidation of plasmalogens by hypochlorous acid, a reactive chlorinating species generated by myeloperoxidase. This compound interferes with protein palmitoylation and induces ER stress markers, suggesting its involvement in cellular stress responses. Additionally, 2-chlorohexadecanoic acid disrupts mitochondrial function, further contributing to its metabolic effects .

Transport and Distribution

Within cells and tissues, 2-chlorohexadecanoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound accumulates in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function. The distribution of 2-chlorohexadecanoic acid within specific cellular compartments is crucial for its activity and function .

Subcellular Localization

2-chlorohexadecanoic acid localizes to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is essential for its activity, as it interferes with protein palmitoylation and induces ER stress markers. Additionally, 2-chlorohexadecanoic acid promotes the release of inflammatory mediators such as IL-6 and IL-8, further highlighting its role in cellular stress responses. The subcellular localization of this compound is directed by targeting signals and post-translational modifications .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Ácido Palmítico 2-Cloro se puede sintetizar mediante la cloración del ácido palmítico. Este proceso normalmente implica el uso de gas cloro u otros agentes clorantes en condiciones controladas para garantizar la cloración selectiva en la segunda posición del carbono. La reacción se suele llevar a cabo en presencia de un catalizador y bajo una atmósfera inerte para evitar reacciones secundarias no deseadas.

Métodos de Producción Industrial: La producción industrial del Ácido Palmítico 2-Cloro sigue principios similares pero a mayor escala. El proceso implica la alimentación continua de ácido palmítico y gas cloro en un reactor, donde la reacción se cataliza y se monitoriza para mantener las condiciones óptimas. El producto se purifica entonces mediante destilación o cristalización para obtener Ácido Palmítico 2-Cloro de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Palmítico 2-Cloro experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: Puede oxidarse para formar los correspondientes ácidos grasos clorados.

Reducción: Las reacciones de reducción pueden eliminar el átomo de cloro, volviéndolo a convertir en ácido palmítico.

Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes:

- **

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Propiedades

IUPAC Name |

2-chlorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQUHRSWFMWRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454792 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19117-92-1 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

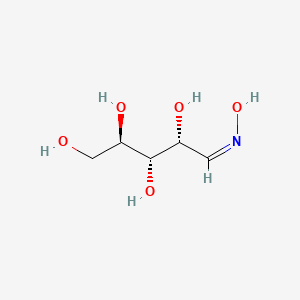

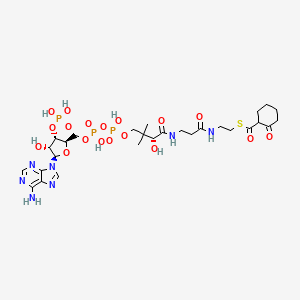

![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)